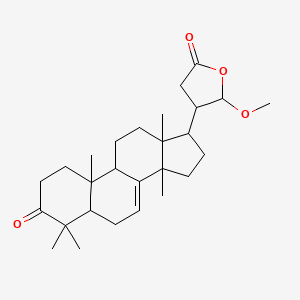![molecular formula C32H24F6IrN4P B570117 Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate CAS No. 106294-60-4](/img/no-structure.png)
Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anion Sensing
Iridium complexes, particularly those with modular synthesis and rich photophysical properties, have been extensively explored for anion sensing. Luminescent chemosensors based on ruthenium (II) and iridium (III) complexes offer advantages such as visible excitation wavelengths, high quantum efficiency, and long phosphorescence lifetimes. These complexes interact with inorganic anions, producing quantifiable outputs. Researchers have focused on designing polypyridyl complexes of these transition metals to detect anions selectively .
Organic Light-Emitting Diodes (OLEDs)
Bipyridine-based iridium(III) complexes serve as excellent triplet emitters for OLEDs. These complexes exhibit two geometrical isomers (facial and meridional), and their photophysical and electrochemical properties have been analyzed. As dopants in phosphorescent OLEDs, these complexes contribute to efficient light emission .
Visible-Light Mediated Photocatalysis
Cyclometalated iridium(III) complexes, such as (Ir [dF (CF3)ppy]2(dtbpy))PF6, find applications in visible-light mediated photocatalytic organic transformations. These complexes enable late-stage incorporation of alkyl groups into biologically active heterocycles .
Electrochemiluminescence (ECL) Sensors
Tris(2,2’-bipyridyl)ruthenium(II) complex (Ru(bpy)32+) is a gold-standard luminophore in ECL. Its coordination properties and luminescence make it ideal for ECL-based sensors. Researchers have explored its use in detecting various analytes with enhanced sensitivity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate involves the reaction of 2,2'-bipyridine-N,N'-dioxide with 2-(2-pyridinyl)phenylboronic acid followed by complexation with iridium chloride and subsequent reaction with hexafluorophosphate.", "Starting Materials": [ "2,2'-Bipyridine-N,N'-dioxide", "2-(2-pyridinyl)phenylboronic acid", "Iridium chloride", "Hexafluorophosphate" ], "Reaction": [ "Step 1: 2,2'-Bipyridine-N,N'-dioxide is reacted with 2-(2-pyridinyl)phenylboronic acid in the presence of a palladium catalyst to form the corresponding arylated bipyridine.", "Step 2: The arylated bipyridine is then complexed with iridium chloride to form the iridium complex.", "Step 3: The iridium complex is then reacted with hexafluorophosphate to form the final product, Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate." ] } | |
CAS-Nummer |
106294-60-4 |
Molekularformel |
C32H24F6IrN4P |
Molekulargewicht |
801.753 |
IUPAC-Name |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Synonyme |
(OC-6-33)-(2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N]-Iridium(1+) Hexafluorophosphate(1-); _x000B_(OC-6-33)-(2,2’-Bipyridine-κN1,κN1’)bis[2-(2-pyridinyl-κN)phenyl-κC]-Iridium(1+) , Hexafluorophosphate(1-); _x000B_2-Phenylpyridine Iridium Complex; _x000B_(2,2’-B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[1-[2-Oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride](/img/structure/B570049.png)
![4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl](/img/structure/B570051.png)
![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)